molecular formula C6H8N2O8 B1672298 Isosorbide dinitrate CAS No. 87-33-2

Isosorbide dinitrate

Cat. No.: B1672298
CAS No.: 87-33-2
M. Wt: 236.14 g/mol
InChI Key: MOYKHGMNXAOIAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isosorbide dinitrate (ISDN) primarily targets vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood pressure. ISDN’s action on these cells leads to the dilation of peripheral arteries and veins .

Mode of Action

ISDN is converted into an active form of nitric oxide (NO) within the body . This NO then activates an enzyme called guanylate cyclase . The activation of guanylate cyclase leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP) . cGMP, in turn, activates protein kinases, which cause a series of phosphorylation reactions . These reactions lead to the dephosphorylation of myosin light chains in smooth muscle fibers . This dephosphorylation results in the relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .

Biochemical Pathways

The biochemical pathway involved in the action of ISDN is the Nitric Oxide-cGMP pathway . In this pathway, the conversion of ISDN to NO activates guanylate cyclase, leading to an increase in cGMP levels . The elevated cGMP levels then activate protein kinases, triggering a series of phosphorylation reactions . These reactions result in the dephosphorylation of myosin light chains in smooth muscle fibers, causing muscle relaxation .

Pharmacokinetics

The pharmacokinetics of ISDN involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ISDN is nearly completely absorbed, but its bioavailability is highly variable (10% to 90%), due to extensive first-pass metabolism in the liver . The half-life of ISDN is about 1 hour . These pharmacokinetic properties impact the bioavailability of ISDN, necessitating two to three times a day dosing .

Result of Action

The primary result of ISDN’s action is the relaxation of vascular smooth muscle . This relaxation leads to the dilation of peripheral arteries and veins, especially the latter . This dilation reduces venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This can help alleviate symptoms in conditions like angina pectoris and congestive heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ISDN. For instance, the development of an eco-friendly determination of ISDN using a Green Analytical Quality by Design-based UPLC Method has been proposed . This method is capable of separating ISDN and its degradation products . Such advancements can help ensure the sustainable use of ISDN, considering environmental impacts .

Biochemical Analysis

Biochemical Properties

Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .

Cellular Effects

This compound relaxes the vascular smooth muscle and consequent dilatation of peripheral arteries and veins, especially the latter . Dilatation of the veins promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of the compound to active nitric oxide, which then activates guanylate cyclase . This activation leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increased cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibres .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed to diminish over time due to the development of tolerance . Chronic oral dosing for one week led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . Chronic oral dosing led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .

Metabolic Pathways

This compound is metabolized in the liver, with a bioavailability of 10% to 90%, averaging about 25% . The metabolism involves the conversion of this compound to active nitric oxide .

Transport and Distribution

This compound is absorbed nearly completely after oral dosing, but its bioavailability is highly variable due to extensive first-pass metabolism in the liver . Once absorbed, the volume of distribution of this compound is 2 to 4 L/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosorbide dinitrate is synthesized from isosorbide, which is derived from sorbitol through dehydration reactions . The preparation involves nitration of isosorbide using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving isosorbide in a mixture of nitric and sulfuric acids. The reaction mixture is then cooled, and the product is precipitated out, washed, and purified . The process is designed to maximize yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Isosorbide dinitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Nitroglycerin
  • Isosorbide mononitrate
  • Amyl nitrite

Properties

IUPAC Name

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYKHGMNXAOIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-33-2
Record name D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosorbide dinitrate
Reactant of Route 2
Isosorbide dinitrate
Reactant of Route 3
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Isosorbide dinitrate
Reactant of Route 4
Isosorbide dinitrate
Reactant of Route 5
Isosorbide dinitrate
Reactant of Route 6
Isosorbide dinitrate

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